![molecular formula C10H6ClF3N4O2 B2455650 3-クロロ-2-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-5-(トリフルオロメチル)ピリジン CAS No. 2058814-23-4](/img/structure/B2455650.png)

3-クロロ-2-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-5-(トリフルオロメチル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

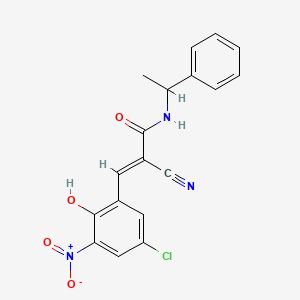

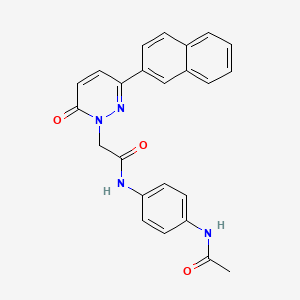

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, a nitro group, a trifluoromethyl group, and a chloro group. These functional groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and pyrazole rings would likely make the compound relatively flat and rigid .Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amino group, while the trifluoromethyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces between its molecules .科学的研究の応用

- この化合物の構造的特徴は、潜在的な抗腫瘍活性を示唆しています。 研究者は、乳がん(MCF-7)や結腸がん(CaCo-2)細胞などのさまざまな癌細胞株に対するその効果を調べてきました .

- 3-クロロ-2-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-5-(トリフルオロメチル)ピリジンは、有機合成における中間体として機能します。 化学者は、それを用いてより複雑な分子や官能基を作成します .

- 研究者は、この化合物の誘導体を合成し、その抗酸化の可能性を評価してきました。 これらの誘導体は、酸化ストレス関連疾患の予防に役立つ可能性があります .

- このピリジン系化合物の誘導体の中には、抗菌および抗マイコバクテリア特性を示すものがあります。 さらなる調査により、新しい抗生物質または抗微生物剤を特定できる可能性があります .

- この化合物のユニークな構造は、抗炎症の可能性を示唆しています。 研究者は、その炎症経路への影響を調査し、前臨床モデルにおける有効性を評価することができます .

抗腫瘍および抗癌研究

有機合成中間体

抗酸化特性

抗菌および抗微生物活性

抗炎症剤

植物ホルモン類似体

イミダゾール含有化合物の合成と治療の可能性 4-(1H-ピラゾール-4-イル)ピリジン CAS#: 19959-71-8 ピラゾール骨格: 合成と応用に向けた戦略 インドール誘導体の生物学的可能性に関する簡単なレビュー

作用機序

Target of Action

Similar compounds with imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

実験室実験の利点と制限

CNPTP has several advantages for use in laboratory experiments. It is a relatively stable compound with a low melting point and boiling point, making it easy to handle and store. Additionally, CNPTP is relatively inexpensive and can be easily synthesized in the laboratory. However, CNPTP is a highly reactive compound and must be handled with care. It is also sensitive to light and air, and must be stored in a dark, airtight container.

将来の方向性

The potential applications of CNPTP are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of CNPTP and its derivatives. Additionally, further studies could be conducted to investigate the biological effects of CNPTP and its derivatives. Finally, research could be conducted to explore the potential therapeutic applications of CNPTP and its derivatives.

合成法

CNPTP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-nitropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. The reaction produces an intermediate which can then be reacted with 3-chloropyridine to form CNPTP. This method is simple and efficient, and yields an excellent yield of CNPTP.

Safety and Hazards

特性

IUPAC Name |

3-chloro-2-[(4-nitropyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4O2/c11-8-1-6(10(12,13)14)2-15-9(8)5-17-4-7(3-16-17)18(19)20/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSIPXZXCSRWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)

![N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)

![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)

![1H-Pyrazolo[4,3-b]pyridin-7-amine;hydrochloride](/img/structure/B2455588.png)